molecular formula C11H12F2N4O3 B13386797 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13386797
M. Wt: 286.23 g/mol
InChI Key: KOTYZNDUFWPNCY-UHFFFAOYSA-N
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Description

5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrochloric acid, sodium hypochlorite, and copper catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:

The uniqueness of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol lies in its specific structural features, such as the presence of difluoro and hydroxymethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H12F2N4O3

Molecular Weight

286.23 g/mol

IUPAC Name

5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)

InChI Key

KOTYZNDUFWPNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F

Origin of Product

United States

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